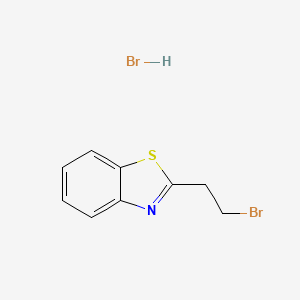

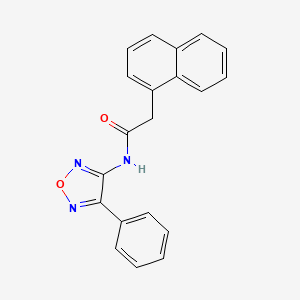

![molecular formula C19H20FN3O3S B2460138 1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(4-fluorophenyl)-2-pyrazoline CAS No. 852141-58-3](/img/structure/B2460138.png)

1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(4-fluorophenyl)-2-pyrazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(4-fluorophenyl)-2-pyrazoline is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is a pyrazoline derivative that has been synthesized using different methods.

Applications De Recherche Scientifique

Synthesis and Characterization

1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(4-fluorophenyl)-2-pyrazoline is a compound involved in various synthetic and characterization studies. Research on related pyrazoline derivatives has demonstrated their utility in synthesizing novel heterocyclic compounds with potential biological activities. For example, derivatives of pyrazoline have been synthesized for antimicrobial evaluation, showcasing their relevance in medicinal chemistry (Darwish et al., 2014). Similarly, pyrazole carboxylic acid derivatives have been developed and studied for their antiglaucoma activities, indicating the therapeutic potential of such compounds (Kasımoğulları et al., 2010).

Biological Activities

The biological activities of pyrazoline derivatives are a significant area of interest. Novel pyrazoles have been synthesized and evaluated for their antioxidant, anti-breast cancer, and anti-inflammatory properties. These studies highlight the broad spectrum of potential therapeutic applications of pyrazoline derivatives in treating various diseases (Thangarasu et al., 2019). Moreover, the synthesis of beta-methoxyacrylate-containing N-acetyl pyrazoline derivatives has revealed compounds with both fungicidal and insecticidal activities, suggesting their utility in agricultural chemistry (Zhao et al., 2008).

Coordination Chemistry and Material Science

Pyrazoline derivatives have also been explored in coordination chemistry and material science. For instance, metal complexes of heterocyclic sulfonamide pyrazoline derivatives have been synthesized and characterized, demonstrating their potential as carbonic anhydrase inhibitors (Büyükkıdan et al., 2013). Furthermore, the development of soluble and fusible polyamides and polyimides containing pyrazoline moieties, which can be crosslinked to heat-resistant resins, highlights the application of such compounds in the development of advanced materials (Mikroyannidis, 1997).

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets through electrophilic substitution, facilitated by excessive π-electrons delocalization . This interaction results in changes at the molecular level, leading to various biological effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways and their downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Propriétés

IUPAC Name |

N-[3-[2-acetyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O3S/c1-3-27(25,26)22-17-6-4-5-15(11-17)18-12-19(23(21-18)13(2)24)14-7-9-16(20)10-8-14/h4-11,19,22H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMGRSCCJBTRAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(4-fluorophenyl)-2-pyrazoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-amino-3-hydroxy-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]butanoate](/img/structure/B2460056.png)

![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2460060.png)

![2-ethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2460061.png)

![3-methoxy-N-(naphtho[2,1-d]thiazol-2-yl)-2-naphthamide](/img/structure/B2460065.png)

![N-([2,3'-bifuran]-5-ylmethyl)thiophene-2-carboxamide](/img/structure/B2460066.png)

![(2Z)-2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one](/img/structure/B2460067.png)

![N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2460075.png)